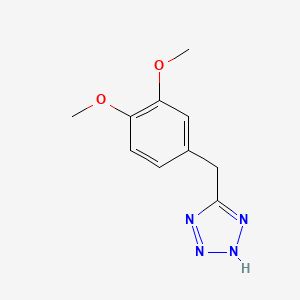
N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, derivatives of pyrazol-1-yl acetamide have been synthesized through reactions involving acetyl chloride, acrylamide precursors, and various aromatic aldehydes, leading to the formation of pyrazole and triazole rings (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using techniques such as FT-IR, NMR, and LCMS, revealing detailed insights into their molecular conformations and the nature of their functional groups (Salian, Narayana, & Sarojini, 2017).
Chemical Reactions and Properties
Compounds of this nature often exhibit reactive behavior towards nucleophiles and electrophiles, facilitating the formation of coordination complexes and enabling further functionalization. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated the impact of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds are influenced by their molecular structure and functional groups. Crystallographic studies have provided detailed insights into the arrangement of molecules in the solid state, showcasing the role of hydrogen bonding and π-π interactions in determining the physical characteristics of these compounds (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide-like compounds, including reactivity, stability, and chemical transformations, are central to their potential applications in synthesis and material science. Their ability to undergo various chemical reactions, such as cycloadditions, substitutions, and redox reactions, highlights their versatility in organic synthesis and potential utility in developing novel materials and pharmaceuticals (Kariuki et al., 2022).
Applications De Recherche Scientifique
Antimicrobial Activity
N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been explored for its potential in the synthesis of new heterocycles incorporating antipyrine moiety, showing antimicrobial properties. Bondock et al. (2008) utilized it as a key intermediate for creating various compounds, such as coumarin, pyridine, pyrrole, thiazole, and others. These compounds were evaluated for their antimicrobial effects, highlighting the chemical's role in developing potential antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Coordination Complexes and Antioxidant Activity
Research on N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives has also extended into the development of novel Co(II) and Cu(II) coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their structural and antioxidant properties. The study found significant antioxidant activity for these complexes, indicating their potential for therapeutic applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Insecticidal Activity
The chemical's utility is further demonstrated in the synthesis of innovative heterocycles incorporating a thiadiazole moiety with potential insecticidal properties. Fadda et al. (2017) explored its application against the cotton leafworm, Spodoptera littoralis, providing a basis for developing new insecticidal agents. This work showcases the versatility of N-(2-cyanophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in synthesizing compounds with varied biological activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-5-9-3-1-2-4-11(9)15-12(18)8-16-7-10(6-14-16)17(19)20/h1-4,6-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXAHCYOFFEDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)
![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)
![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
